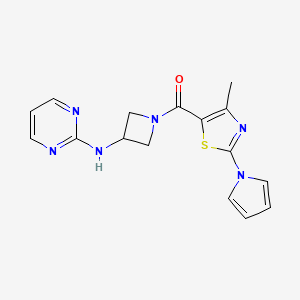

![molecular formula C8H10F3N3 B2991067 2-(三氟甲基)-5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-胺 CAS No. 1340097-26-8](/img/structure/B2991067.png)

2-(三氟甲基)-5,6,7,8-四氢咪唑并[1,2-a]吡啶-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

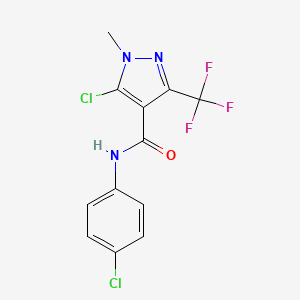

“2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine” is a compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods. One of the methods includes a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Another method involves a Pd-catalyzed coupling reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of trifluoromethylpyridines include chlorine/fluorine exchange using trichloromethylpyridine . Another reaction involves a cyclocondensation reaction using a trifluoromethyl-containing compound .科学研究应用

- KRAS G12C Inhibitor : The compound serves as a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) . This inhibitor targets a specific mutation in the KRAS protein associated with various cancers.

- Pyrimidinamine Derivatives : Researchers have explored pyrimidinamine derivatives, including our compound, for their fungicidal properties. Further studies are needed to understand their mechanism of action and potential applications .

- 7-Aza-Indole Synthesis : The compound serves as a substrate in a one-pot synthesis of the corresponding 7-aza-indole . This synthetic pathway highlights its utility in organic synthesis .

- 2-Chloro-5-(Trifluoromethyl)pyridine : Our compound is an intermediate for the synthesis of fluazifop , a herbicide. Its straightforward one-step reaction pathway makes it valuable in agrochemical research .

- Bis(5-(Trifluoromethyl)pyridin-2-yl)amine : This compound, derived from our starting material, serves as a chelating unit. It has been investigated for its coordination chemistry and potential applications in catalysis and materials science .

- N-Bromosuccinimide (NBS) Reaction : Our compound undergoes halogenation with NBS to yield a brominated product. Such reactions are essential in synthetic chemistry .

Drug Discovery and Medicinal Chemistry

Fungicidal Activity

Substrate in Synthesis

Fluazifop Intermediate

Chelating Ligand

Halogenation Reactions

作用机制

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the drug’s potency .

Pharmacokinetics

Fluorine substitution has been widely studied in drug development to improve biological activity, chemical or metabolic activity, and chemical or metabolic stability .

Result of Action

The presence of a -cf3 group in a molecule has been associated with improved drug potency .

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of this compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

属性

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c9-8(10,11)6-4-14-3-5(12)1-2-7(14)13-6/h4-5H,1-3,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZOYUGHEWNMFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=CN2CC1N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2990988.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2990989.png)

![7-(pyridin-3-yl)-6-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2990994.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2990997.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)